molecular formula C12H10BrClO3 B13944146 Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate

Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate

Cat. No.: B13944146
M. Wt: 317.56 g/mol
InChI Key: ZDWKLAVVEMJAQI-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be further modified to introduce the bromo and chloro substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzofuran ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the benzofuran ring.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the nitro group to an amine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylic acid.

Scientific Research Applications

Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The exact pathways depend on the biological activity being studied. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate.

    Ethyl 2-methylbenzofuran-3-carboxylate: Lacks the bromo and chloro substituents.

    Ethyl 7-bromo-2-methylbenzofuran-3-carboxylate: Lacks the chloro substituent.

Uniqueness

This compound is unique due to the presence of both bromo and chloro substituents on the benzofuran ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10BrClO3

Molecular Weight

317.56 g/mol

IUPAC Name

ethyl 7-bromo-5-chloro-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H10BrClO3/c1-3-16-12(15)10-6(2)17-11-8(10)4-7(14)5-9(11)13/h4-5H,3H2,1-2H3

InChI Key

ZDWKLAVVEMJAQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2Br)Cl)C

Origin of Product

United States

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